molecular formula C17H18F3NO3S B6385111 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol CAS No. 1261942-42-0

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol

Cat. No.: B6385111
CAS No.: 1261942-42-0
M. Wt: 373.4 g/mol
InChI Key: KMXQKGFQGOIMCS-UHFFFAOYSA-N
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Description

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol is a complex organic compound characterized by the presence of a tert-butylsulfamoyl group and a trifluoromethyl group attached to a phenol ring

Properties

IUPAC Name

N-tert-butyl-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-16(2,3)21-25(23,24)15-6-4-11(5-7-15)12-8-13(17(18,19)20)10-14(22)9-12/h4-10,21-22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXQKGFQGOIMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the sulfonation of a tert-butylbenzene derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution reactions. The final step involves the coupling of the sulfonated intermediate with a phenol derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonamide group can modulate its reactivity and stability. The overall effect is a compound with potent biological activity and specificity for its intended targets.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylphenol: Lacks the trifluoromethyl and sulfonamide groups, resulting in different chemical properties and reactivity.

    3-Trifluoromethylphenol: Lacks the tert-butylsulfamoyl group, affecting its biological activity and applications.

    Sulfanilamide: Contains a sulfonamide group but lacks the aromatic ring substitutions present in 5-(4-t-Butylsulfamoylphenyl)-3-trifluoromethylphenol.

Uniqueness

The combination of the tert-butylsulfamoyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

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